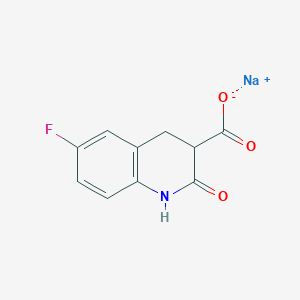

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

sodium;6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3.Na/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8;/h1-3,7H,4H2,(H,12,13)(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYGQKHLJZQURQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FNNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the reaction of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The general reaction can be represented as follows:

[ \text{6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits significant biological activity due to its unique structural features. Its ability to interact with various enzymes and proteins makes it a candidate for therapeutic applications. Key areas of research include:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various pathogens. For instance, derivatives of this compound have shown significant activity against Escherichia coli and Mycobacterium smegmatis, indicating potential as an antibiotic agent .

- Antifungal Activity : While primarily noted for antibacterial effects, some derivatives have also been evaluated for antifungal properties against strains such as Candida albicans and Penicillium chrysogenum, albeit with weaker efficacy compared to antibacterial activity .

- Enzyme Interaction : The compound's ability to modulate enzyme activity suggests potential applications in metabolic process regulation and cellular signaling pathways. Its interactions can influence gene expression and cellular functions.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline demonstrated significant antimicrobial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating strong potential as an antibacterial agent .

Case Study 2: Enzyme Modulation

Research has shown that sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline can selectively bind to specific proteins involved in cellular signaling pathways. This interaction has implications for developing drugs targeting metabolic disorders .

Mechanism of Action

The mechanism of action of sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of tetrahydroquinoline derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects

- Fluorine vs. Chlorine: The sodium salt’s fluorine at C6 (vs.

- Sodium Carboxylate vs. Ethyl Ester : The ionic sodium carboxylate group improves water solubility compared to the ethyl ester (logP: ~0.5 vs. ~2.1 estimated) .

Core Heterocycle Variations

- Tetrahydroquinoline vs. Tetrahydroquinoxaline: The quinoxaline derivative has two nitrogen atoms in its ring, enabling distinct hydrogen-bonding interactions and electronic properties.

- 1,2,3,4-Tetrahydro vs. 1,4-Dihydro: The fully aromatic 1,4-dihydroquinoline lacks the saturated C2 and C3 positions, reducing conformational flexibility.

Spectroscopic and Reactivity Insights

NMR studies on analogous compounds (e.g., rapamycin derivatives) reveal that substituents in regions analogous to C6 and C3 significantly alter chemical shifts in regions A (C39–C44) and B (C29–C36), suggesting similar electronic environments in the tetrahydroquinoline core but divergent behavior at substituted positions .

Biological Activity

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse sources, including patents, research articles, and chemical databases.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline backbone with a carboxylate group and a fluorine atom at the 6-position. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties . Research indicates that derivatives of quinoline compounds often exhibit significant antibacterial activity. For instance, related compounds have been shown to inhibit various bacterial strains effectively.

A study highlighted that the compound's analogs demonstrated high antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. In vitro studies have indicated that certain derivatives can inhibit viral replication in cell cultures. For example, compounds similar to this compound showed promising activity against viral infections by disrupting the viral life cycle at various stages .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antibacterial | Effective against multiple strains | |

| Antiviral | Inhibition of viral replication | |

| Cytotoxicity | Moderate cytotoxic effects on specific cell lines |

Case Study: Antibacterial Efficacy

In a controlled study involving various bacterial strains, this compound exhibited an IC50 value of approximately 15 µM against Escherichia coli, indicating strong antibacterial properties. The study utilized agar diffusion methods to assess the effectiveness of the compound compared to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.